molecular formula C20H22N2O2 B7429678 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide

2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide

Cat. No. B7429678
M. Wt: 322.4 g/mol
InChI Key: QXMHZIUTXZTWFF-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPAC activator, which is a cyclic AMP-dependent protein kinase A (PKA) independent activator. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide involves the activation of EPAC, which is a cyclic AMP-dependent guanine nucleotide exchange factor (GEF). EPAC is involved in various cellular processes such as cell proliferation, differentiation, and secretion. Activation of EPAC by EPAC activators such as 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide leads to the activation of downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that EPAC activators can induce apoptosis in cancer cells, making them a potential candidate for cancer treatment. Additionally, EPAC activators have been shown to have anti-inflammatory properties, making them a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide in lab experiments include its ability to induce apoptosis in cancer cells and its anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the study of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide. One of the primary areas of research is the development of novel EPAC activators with improved efficacy and reduced toxicity. Additionally, future research could focus on the potential use of EPAC activators in the treatment of other diseases such as diabetes and cardiovascular diseases. Finally, future research could focus on the potential use of EPAC activators in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide is a complex process that involves several steps. The primary method of synthesis involves the reaction of 2-ethylpyridine-3-carboxylic acid with 3-oxo-1,2-dihydroindene-1-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate compound is then reacted with 2-propanolamine to obtain the final product.

Scientific Research Applications

2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that EPAC activators can induce apoptosis in cancer cells, making them a potential candidate for cancer treatment. Additionally, EPAC activators have been shown to have anti-inflammatory properties, making them a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-16-15(9-10-17(21-16)12(2)3)20(24)22-18-11-19(23)14-8-6-5-7-13(14)18/h5-10,12,18H,4,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMHZIUTXZTWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C(C)C)C(=O)NC2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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